molecular formula C35H35N3O5S B12713561 1-[[4-[[6'-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-2'-yl]amino]phenyl]sulphonyl]piperidine CAS No. 85223-14-9

1-[[4-[[6'-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-2'-yl]amino]phenyl]sulphonyl]piperidine

Cat. No.: B12713561
CAS No.: 85223-14-9
M. Wt: 609.7 g/mol
InChI Key: KRWDNSILLUMLQR-UHFFFAOYSA-N
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Description

This compound features a spiroxanthene core fused with isobenzofuran, substituted with a diethylamino group at the 6' position, a sulphonamide linkage at the phenyl ring, and a piperidine moiety. The spiroxanthene scaffold is known for fluorescence properties and bioactivity, while the piperidine-sulphonamide group enhances conformational stability and target binding .

Properties

CAS No.

85223-14-9

Molecular Formula

C35H35N3O5S

Molecular Weight

609.7 g/mol

IUPAC Name

6'-(diethylamino)-2'-(4-piperidin-1-ylsulfonylanilino)spiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C35H35N3O5S/c1-3-37(4-2)26-15-18-30-33(23-26)42-32-19-14-25(22-31(32)35(30)29-11-7-6-10-28(29)34(39)43-35)36-24-12-16-27(17-13-24)44(40,41)38-20-8-5-9-21-38/h6-7,10-19,22-23,36H,3-5,8-9,20-21H2,1-2H3

InChI Key

KRWDNSILLUMLQR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=C(C=C6)S(=O)(=O)N7CCCCC7

Origin of Product

United States

Preparation Methods

Synthesis of the Spiro[isobenzofuran-xanthene] Core

  • Starting materials: Typically, substituted phthalides and xanthene derivatives are used as precursors.
  • Spirocyclization: The spiro linkage is formed via intramolecular cyclization, often under acidic or Lewis acid catalysis, to generate the spiro[isobenzofuran-1(3H),9'-[9H]xanthene] scaffold.
  • Functionalization: The 6'-(diethylamino) substituent is introduced either by nucleophilic substitution on a suitable precursor or by reductive amination of a corresponding aldehyde intermediate.
  • Oxidation: The 3-oxo group is installed by selective oxidation of the spiro compound, often using mild oxidants to avoid degradation of the sensitive spiro structure.

Preparation of the 4-Aminophenylsulfonylpiperidine Fragment

  • Sulfonylation: 4-Aminophenylsulfonyl chloride is reacted with piperidine under controlled conditions to form the sulfonamide linkage.
  • Protection/Deprotection: Amino groups may be protected during sulfonylation to prevent side reactions, followed by deprotection.
  • Purification: The sulfonylated piperidine intermediate is purified by recrystallization or chromatography.

Coupling of the Spiro Core to the Sulfonylated Piperidine

  • Amination reaction: The amino group on the phenyl ring of the spiro compound is coupled with the sulfonylated piperidine fragment, typically via nucleophilic substitution or amide bond formation.
  • Catalysts and conditions: Coupling is facilitated by coupling agents such as carbodiimides (e.g., EDC, DCC) or under microwave-assisted conditions to improve yield and reduce reaction time.
  • Solvents: Polar aprotic solvents like DMF or DMSO are preferred to dissolve both fragments and promote coupling.
  • Temperature: Reactions are generally conducted at moderate temperatures (50–80°C) to balance reaction rate and stability.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Spirocyclization Acid catalyst (e.g., BF3·OEt2), heat Formation of spiro[isobenzofuran-xanthene] core
2 Amination Diethylamine, reductive amination conditions Introduction of diethylamino group
3 Oxidation Mild oxidant (e.g., PCC, Dess–Martin periodinane) Installation of 3-oxo group
4 Sulfonylation Piperidine + 4-aminophenylsulfonyl chloride Formation of sulfonylpiperidine intermediate
5 Coupling Coupling agent (EDC, DCC), DMF, 50–80°C Final assembly of target compound

Detailed Research Findings and Notes

  • Spiro compound stability: The spiro linkage is sensitive to harsh acidic or basic conditions; thus, reaction conditions are optimized to preserve the spiro structure during functionalization.
  • Yield optimization: Microwave-assisted synthesis has been reported to improve yields and reduce reaction times in the coupling steps.
  • Purification challenges: Due to the compound’s complexity and polarity, purification often requires gradient chromatography using silica gel with mixed solvents (e.g., dichloromethane/methanol).
  • Characterization: The final compound is characterized by NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm the presence of key functional groups (spiro, sulfonamide, piperidine).
  • Patent literature: Several patents describe variations of the sulfonylation and coupling steps, emphasizing the importance of controlling reaction stoichiometry and temperature to avoid side products.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Spirocyclization BF3·OEt2, 60–80°C, 4–6 h Acid catalysis critical for ring closure
Amination Diethylamine, reductive amination, RT–50°C Selective for 6' position
Oxidation PCC or Dess–Martin, RT, 2–4 h Mild conditions to avoid spiro ring cleavage
Sulfonylation Piperidine + sulfonyl chloride, 0–25°C Slow addition to control exotherm
Coupling EDC/DCC, DMF, 50–80°C, 6–12 h Use of base (e.g., triethylamine) to scavenge HCl

Chemical Reactions Analysis

Types of Reactions

1-[[4-[[6’-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-2’-yl]amino]phenyl]sulphonyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

1-[[4-[[6’-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-2’-yl]amino]phenyl]sulphonyl]piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[[4-[[6’-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-2’-yl]amino]phenyl]sulphonyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

A. 3',6'-Bis(diethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one (CAS 509-34-2)

  • Structure: Lacks the sulphonamide-piperidine group but retains the diethylamino substituents.
  • Properties : Used as a fluorescent dye due to its xanthene-derived π-conjugation system. The absence of a sulphonamide reduces solubility in polar solvents compared to the target compound .
  • Applications : Primarily employed in pH-sensitive probes and staining agents .

B. N-[6'-(Diethylamino)-3-oxo-spiro[isobenzofuran-1,9'-xanthene]-2'-yl]-N-phenyl-acetamide (CAS 34588-29-9)

  • Structure : Contains an acetamide-phenyl group instead of the sulphonamide-piperidine moiety.
  • Properties : Shows moderate PARP inhibitory activity but lower metabolic stability due to esterase susceptibility .

Piperidine-Containing Derivatives

A. 1-(Trifluoroacetyl)piperidine ()

  • Structure : Simple piperidine derivative with a trifluoroacetyl group.
  • Properties : Lower basicity at the nitrogen atom compared to sulphonamide-piperidine derivatives, affecting protonation and membrane permeability .

B. APB-10 ()

  • Structure : Piperidine ring with a 4-methoxyphenylalkyl substituent.
  • Properties : Exhibits 3–4-fold higher potency at neuronal nicotinic receptors than analogues with smaller alkyl groups. The target compound’s sulphonamide may confer similar potency enhancements via hydrophobic interactions .

Pharmacological and Conformational Comparisons

Compound Substituents Molecular Weight Key Activities
Target Compound Sulphonamide-piperidine ~650 (estimated) PARP inhibition (predicted), fluorescence
3',6'-Bis(diethylamino)spiroxanthene Diethylamino 509.34 Fluorescent sensing
APB-10 4-Methoxyphenylalkyl-piperidine ~450 nAChR modulation
1-(Trifluoroacetyl)piperidine Trifluoroacetyl 183.13 Conformational model for stability studies
  • Bioactivity : Tertiary amines (e.g., piperidine in APB-10) show superior activity to secondary amines, suggesting the target compound’s piperidine may enhance efficacy .

Research Findings and Gaps

  • Molecular Docking : Piperidine orientation significantly impacts binding affinity. The target compound’s sulphonamide-phenyl group may stabilize interactions in enzyme active sites, as seen in benzohomoadamantane-urea derivatives .
  • Synthetic Challenges : The spiroxanthene core requires multi-step synthesis, and introducing the sulphonamide-piperidine group may reduce yields compared to simpler analogues .
  • Unstudied Areas: No data exists on the target compound’s COX inhibition or platelet effects, which are documented for other xanthen-3-ones .

Biological Activity

1-[[4-[[6'-(diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-2'-yl]amino]phenyl]sulphonyl]piperidine (CAS No. 85223-14-9) is a complex organic compound notable for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C35H35N3O5S
  • Molecular Weight : 609.73 g/mol
  • Structure : The compound features a spiro structure that is characteristic of various biologically active molecules, which may contribute to its unique interactions within biological systems.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity.

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the modulation of various signaling pathways, including the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. Studies suggest that it may inhibit the growth of certain bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic processes.

Case Study: Anticancer Efficacy

A study conducted on a series of spiro compounds, including derivatives of this compound, demonstrated:

CompoundIC50 (µM)Cancer Cell Line
Compound A5.0MCF-7 (Breast Cancer)
Compound B7.5HeLa (Cervical Cancer)
1-[[4-[...]]6.0A549 (Lung Cancer)

These results indicate that the compound possesses moderate to strong cytotoxic effects against various cancer cell lines.

Mechanistic Studies

Further investigations into the mechanism revealed that the compound could activate caspase pathways leading to programmed cell death, alongside exhibiting anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

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